(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine is a chiral piperidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. For instance, the stereospecific synthesis of similar compounds has been achieved through regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been employed for the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of biological receptors or enzymes, helping to elucidate their mechanisms of action.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers or other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, potentially leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but may include modulation of neurotransmitter receptors or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid: This compound shares a similar piperidine core but differs in the functional groups attached.
(2S,6S)-2,6-diaminopimelic acid dizwitterion: Another piperidine derivative with different substituents and properties.
Uniqueness
(2S,6S)-2-Methyl-6-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design and other applications.
Eigenschaften
Molekularformel |
C7H12F3N |
---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2S,6S)-2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
ZAKCFTLJCCJOLA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H](N1)C(F)(F)F |
Kanonische SMILES |
CC1CCCC(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.